N-{3-[acetyl(methyl)amino]phenyl}-4-methylbenzamide
描述
N-{3-[acetyl(methyl)amino]phenyl}-4-methylbenzamide, also known as Trametinib, is a small molecule inhibitor that targets the mitogen-activated protein kinase (MAPK) pathway. This pathway is involved in cell growth, differentiation, and survival, and is frequently dysregulated in cancer. Trametinib has been approved by the US Food and Drug Administration (FDA) for the treatment of melanoma with BRAF V600E or V600K mutations.
作用机制
N-{3-[acetyl(methyl)amino]phenyl}-4-methylbenzamide binds to and inhibits the activity of MEK1 and MEK2, which are downstream effectors of the MAPK pathway. This leads to decreased phosphorylation of extracellular signal-regulated kinase (ERK) and inhibition of cell growth and survival.
Biochemical and Physiological Effects:
N-{3-[acetyl(methyl)amino]phenyl}-4-methylbenzamide has been shown to induce cell cycle arrest and apoptosis in cancer cells. It also inhibits angiogenesis and metastasis, which are important processes in cancer progression. N-{3-[acetyl(methyl)amino]phenyl}-4-methylbenzamide has been associated with adverse effects such as skin rash, diarrhea, and fatigue, which are likely due to off-target effects.
实验室实验的优点和局限性
N-{3-[acetyl(methyl)amino]phenyl}-4-methylbenzamide is a potent and specific inhibitor of MEK1/2, making it a valuable tool for studying the MAPK pathway and its role in cancer. However, its use in experiments may be limited by its cost and availability, as well as potential off-target effects.
未来方向
1. Combination therapy with other targeted agents to improve efficacy and overcome resistance.
2. Development of biomarkers to predict response to trametinib and monitor treatment.
3. Investigation of the role of trametinib in other diseases beyond cancer, such as autoimmune disorders.
4. Optimization of dosing and scheduling to minimize adverse effects and improve patient outcomes.
5. Development of new MEK inhibitors with improved pharmacokinetic properties and efficacy.
合成方法
N-{3-[acetyl(methyl)amino]phenyl}-4-methylbenzamide can be synthesized using a multi-step process starting from 4-bromo-2-fluoroaniline and 4-methylbenzoyl chloride. The key step involves the formation of an amide bond between the two fragments, followed by N-acetylation and N-methylation. The final product is obtained after purification by column chromatography.
科学研究应用
N-{3-[acetyl(methyl)amino]phenyl}-4-methylbenzamide has been extensively studied for its anti-cancer properties. It has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo, particularly those with mutations in the MAPK pathway. N-{3-[acetyl(methyl)amino]phenyl}-4-methylbenzamide has also been tested in combination with other drugs, such as dabrafenib, to improve efficacy and overcome resistance.
属性
IUPAC Name |
N-[3-[acetyl(methyl)amino]phenyl]-4-methylbenzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2/c1-12-7-9-14(10-8-12)17(21)18-15-5-4-6-16(11-15)19(3)13(2)20/h4-11H,1-3H3,(H,18,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVWUSYSJNPUUFZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)N(C)C(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501235253 | |
Record name | N-[3-(Acetylmethylamino)phenyl]-4-methylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501235253 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-{3-[acetyl(methyl)amino]phenyl}-4-methylbenzamide | |
CAS RN |
1158527-43-5 | |
Record name | N-[3-(Acetylmethylamino)phenyl]-4-methylbenzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1158527-43-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-[3-(Acetylmethylamino)phenyl]-4-methylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501235253 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。